1-Oxaspiro[4.4]nonan-6-amine
Overview
Description
1-Oxaspiro[4.4]nonan-6-amine is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, with an amine group attached to the sixth carbon atom. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[4.4]nonan-6-amine typically involves the reaction of cyclohexanone with ethylene oxide in the presence of a base to form the oxirane ring. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.4]nonan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxirane ring to a diol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of diols and other reduced products.
Substitution: Formation of N-substituted derivatives with diverse functional groups.
Scientific Research Applications
1-Oxaspiro[4.4]nonan-6-amine finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.4]nonan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Oxaspiro[4.5]decane-6-amine: Similar spirocyclic structure but with an additional carbon in the ring.
1-Oxaspiro[4.4]nonane-7-amine: Similar structure with the amine group attached to a different carbon.
1-Oxaspiro[5.4]undecane-6-amine: Larger spirocyclic structure with additional carbons in the ring.
Uniqueness: 1-Oxaspiro[4.4]nonan-6-amine is unique due to its specific ring size and the position of the amine group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-9-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-3-1-4-8(7)5-2-6-10-8/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJOWHCPACBPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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